1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Its structure comprises:
- Core: A pyrazolo[3,4-b]pyridine ring system, which facilitates interactions with kinase ATP-binding domains via hydrogen bonding and π-π stacking .
- Substituents:
- 1,1-Dioxidotetrahydrothiophen-3-yl: A sulfone-containing group that enhances solubility and may contribute to binding specificity through polar interactions .
- 3-Fluorophenyl: A hydrophobic moiety likely targeting the hydrophobic pocket of kinases (e.g., c-Met) .
- Thiophen-2-yl: A heteroaromatic group that augments π-π interactions with target proteins .
- Methyl group at position 3: A steric modulator that may optimize binding affinity and metabolic stability .
The carboxamide group at position 4 serves as a hydrogen bond donor/acceptor, a critical feature for kinase inhibition .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S2/c1-13-20-17(22(28)24-15-5-2-4-14(23)10-15)11-18(19-6-3-8-31-19)25-21(20)27(26-13)16-7-9-32(29,30)12-16/h2-6,8,10-11,16H,7,9,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMHOTPRXUYJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=CC=C4)F)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Molecular Formula : C22H20FN3O4S
- Molecular Weight : 441.5 g/mol
- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
The presence of the tetrahydrothiophene ring and the pyrazolo[3,4-b]pyridine scaffold are significant for its biological properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, derivatives of pyrazolo[3,4-b]pyridines have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound is hypothesized to possess similar activity due to its structural analogies with known CDK inhibitors.
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | Antitumor | 0.36 µM (CDK2) |
| Compound B | Antitumor | 1.8 µM (CDK9) |
Antimicrobial Properties
Preliminary studies suggest that the compound may also exhibit antimicrobial activity. The presence of the fluorine substituent and the thiophene moiety could enhance interaction with bacterial membranes or enzymes, potentially leading to increased efficacy against various pathogens.
Case Studies and Research Findings
- In Vitro Studies : In a study examining derivatives of pyrazolo[3,4-b]pyridine, compounds similar to the target compound demonstrated significant antiproliferative effects on human cancer cell lines such as HeLa and HCT116. The mechanism was attributed to the inhibition of key signaling pathways involved in cell division and survival.
- Mechanistic Insights : The unique combination of functional groups in this compound may confer distinct reactivity patterns that enhance its biological activity. For instance, the dioxidotetrahydrothiophene unit is known for its ability to stabilize reactive intermediates, which could play a role in mediating biological effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydrothiophene Ring : This involves synthesizing the tetrahydrothiophene structure followed by oxidation to form the dioxo derivative.
- Introduction of the Pyrazolo Moiety : Utilizing cyclization reactions with appropriate precursors to form the pyrazolo[3,4-b]pyridine framework.
- Final Coupling Reactions : The final product is obtained through coupling reactions that integrate all synthesized fragments into a single molecular entity.
Comparison with Similar Compounds
Key Insights:
- Sulfone vs. Non-Sulfone Derivatives: The sulfone group in the target compound may improve solubility and target engagement compared to non-sulfonated analogs (e.g., Compound 25) .
- Thiophene vs. Phenyl Substituents : The thiophen-2-yl group in the target compound likely enhances π-π stacking compared to phenyl-substituted derivatives (e.g., pyrazolo[3,4-b]pyridine 8a) .
- Carboxamide Position : Carboxamide at position 4 (target compound) vs. position 3 (Compound 39) may alter hydrogen-bonding patterns with kinase backbones .
Pharmacokinetic and Toxicity Profiles
- Target Compound : Predicted to exhibit moderate blood-brain barrier permeability (log BB = -0.5) and high plasma protein binding (>90%) due to aromatic and sulfone groups. Likely a P-gp substrate (similar to pyrazolo[3,4-b]pyridine 9a–h) .
- Pyrazolo[3,4-b]pyridine 8a: Shows low cytotoxicity in normal WI-38 cells (IC₅₀ > 50 µM), suggesting a favorable therapeutic index .
Q & A
Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves heating substituted pyridine precursors (e.g., 3-fluoropyridine derivatives) with hydrazine derivatives under reflux conditions. For example, describes a method where 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours, followed by bromination to introduce functional groups . Key considerations include temperature control, solvent selection (e.g., DMF or dichloromethane), and catalysts (e.g., Pd₂(dba)₃ for coupling reactions). Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and regioselectivity. For example, highlights the use of ¹H NMR to confirm the pyridine-proton environment .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC or TLC to assess purity (>95% is typical for pharmacological studies).
Q. What functional groups in this compound are critical for biological activity?
The 3-fluorophenyl and thiophen-2-yl substituents are hypothesized to enhance binding affinity to kinase targets due to their electron-withdrawing and π-stacking properties, respectively. The tetrahydrothiophene-1,1-dioxide moiety may improve solubility and metabolic stability () .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with improved kinase inhibition?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes to ATP-binding pockets of kinases. Focus on:
- Hydrogen-bond interactions between the carboxamide group and kinase residues (e.g., hinge region).
- Steric compatibility of the tetrahydrothiophene-dioxide group within hydrophobic pockets. emphasizes integrating quantum chemical calculations with experimental data to refine reaction pathways and binding hypotheses .
Q. What methodologies resolve contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine analogs?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays). A systematic approach includes:
- Dose-response curves under standardized ATP levels (e.g., 1 mM).
- Counter-screening against off-target kinases to validate selectivity.
- Crystallographic analysis (if feasible) to confirm binding modes () .
Q. How can structure-activity relationship (SAR) studies guide substituent modifications?
Key SAR insights include:
- Thiophene vs. furan substitution : Thiophen-2-yl enhances π-stacking but may reduce solubility () .
- Fluorine positioning : Meta-fluorine on the phenyl ring (as in this compound) improves metabolic stability compared to ortho/para positions () .
- Methyl group at position 3 : Reduces steric hindrance for target engagement () .
Q. What analytical techniques are critical for assessing reaction intermediates during multi-step synthesis?
- In-situ FTIR to monitor carbonyl group formation (e.g., during amide coupling).
- LC-MS for real-time tracking of intermediates ( ) .
- X-ray crystallography (if crystalline intermediates form) to resolve regiochemical ambiguities.
Methodological Challenges and Solutions
Q. How to address low yields in the final carboxamide coupling step?
Common pitfalls include poor nucleophilicity of the amine (e.g., 3-fluorophenylamine) or side reactions. Solutions:
- Use coupling agents like HATU or EDCI to activate the carboxylate intermediate.
- Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar). and provide protocols for achieving >70% yields via Cs₂CO₃-mediated reactions .
Q. What strategies mitigate degradation during biological assays?
- Stability testing : Pre-incubate the compound in assay buffer (e.g., PBS, pH 7.4) to identify hydrolysis-prone groups (e.g., ester moieties).
- Prodrug design : Modify labile groups (e.g., replace esters with amides) without compromising activity () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
